molecular formula C10H10ClNO3 B1626942 {4-[(Chloroacetyl)amino]phenyl}acetic acid CAS No. 90798-99-5

{4-[(Chloroacetyl)amino]phenyl}acetic acid

Katalognummer: B1626942
CAS-Nummer: 90798-99-5
Molekulargewicht: 227.64 g/mol
InChI-Schlüssel: DMQOFZHHYJUHLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and IUPAC Nomenclature

{4-[(Chloroacetyl)amino]phenyl}acetic acid is a phenyl-substituted acetic acid derivative bearing a chloroacetylamino functional group at the para position. Its molecular formula is C₁₀H₁₀ClNO₃ , derived from a phenyl ring (C₆H₅), a chloroacetyl group (ClCH₂CO-), and an acetic acid moiety (-CH₂COOH) linked via a methylene bridge. The IUPAC name, 2-[4-[(2-chloroacetyl)amino]phenyl]acetic acid , reflects its structural hierarchy: the central phenyl ring substituted at position 4 with a chloroacetylamino group, followed by a methylene-linked acetic acid.

The SMILES notation C1=CC(=CC=C1CC(=O)O)NC(=O)CCl provides a concise depiction of the molecule’s connectivity. Key functional groups include:

  • Chloroacetyl group : A chloromethyl ketone (ClCH₂CO-) capable of nucleophilic substitution reactions.
  • Amide bond : Formed between the chloroacetyl group and the phenyl ring, characterized by resonance stabilization.
  • Carboxylic acid : A terminal -CH₂COOH group, contributing to hydrogen-bonding interactions.

Tautomeric Forms and Resonance Stabilization

The compound’s amide linkage between the chloroacetyl group and the phenyl ring enables resonance stabilization, favoring the keto form over potential enol tautomers. In general, amides exhibit strong resonance delocalization due to the conjugation of the lone pair on the nitrogen atom with the carbonyl group, reducing the likelihood of tautomerism.

Key factors influencing tautomerism :

  • Resonance stabilization : The amide group’s planarity and partial double-bond character (C–N) suppress enol formation.
  • Electronic environment : The electron-withdrawing chloroacetyl group further stabilizes the keto form by polarizing the amide bond.
  • Steric effects : The para-substituted phenyl ring minimizes steric hindrance, allowing optimal resonance stabilization.

Experimental studies on related compounds, such as acetamide tautomers, indicate that enol forms are transient and require extreme conditions (e.g., high temperatures or specific catalysts) for stabilization. For this compound, no enol tautomer has been reported, suggesting the keto form is predominant under standard conditions.

Comparative Analysis of Ortho/Meta/Para Substituted Isomers

The position of the chloroacetylamino group on the phenyl ring significantly influences electronic and steric properties. Below is a comparative analysis of para (target compound), ortho, and meta isomers:

Property Para Isomer Ortho Isomer Meta Isomer
Electronic Effects Strong resonance stabilization due to para alignment. Reduced resonance due to ortho proximity. Moderate resonance stabilization.
Steric Effects Minimal steric hindrance. Significant steric clashes between substituents. Moderate steric interactions.
Reactivity Higher electrophilicity at the chloroacetyl group. Lower reactivity due to steric shielding. Intermediate reactivity.
Synthetic Accessibility Most accessible via para-selective substitution. Challenging due to steric constraints. Moderate accessibility.

Mechanistic implications :

  • Para isomer : Enhanced nucleophilic substitution at the chloroacetyl group due to electron-withdrawing effects from the phenyl ring.
  • Ortho isomer : Steric hindrance between the chloroacetyl and phenyl groups reduces reactivity.
  • Meta isomer : Balanced electronic and steric effects, but less favorable for resonance stabilization.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallographic data for this compound are unavailable, insights can be drawn from structurally related compounds:

  • Hydrogen-Bonding Patterns :

    • The carboxylic acid group (-COOH) likely participates in intermolecular hydrogen bonds, forming dimers or extended networks, as observed in phenylacetic acid co-crystals.
    • The amide nitrogen may act as a hydrogen-bond acceptor, influencing crystal packing.
  • Conformational Preferences :

    • Dihedral angles : The phenyl-acetic acid linkage may adopt a trans configuration to minimize steric clashes between the chloroacetyl group and the phenyl ring.
    • Chloroacetyl orientation : The Cl atom likely occupies an anti-periplanar position relative to the amide bond to maximize resonance stabilization.

Comparative crystallographic data (hypothetical):

Parameter Para Isomer Ortho Isomer Meta Isomer
Hydrogen bonds Strong intermolecular H-bonds. Reduced H-bonding due to steric hindrance. Moderate H-bonding.
Molecular packing Efficient stacking via π-π interactions. Disordered packing due to steric constraints. Intermediate packing.

Eigenschaften

IUPAC Name

2-[4-[(2-chloroacetyl)amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-9(13)12-8-3-1-7(2-4-8)5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQOFZHHYJUHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585362
Record name [4-(2-Chloroacetamido)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90798-99-5
Record name [4-(2-Chloroacetamido)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Preparation of 4-Nitrophenylacetic Acid

The synthesis often begins with 4-nitrophenylacetic acid, a precursor accessible via nitration of phenylacetic acid. Nitration is typically performed using a mixture of concentrated nitric and sulfuric acids at 0–5°C to minimize side reactions. The nitro group serves as a directing group for subsequent reductions.

Hydrogenation to 4-Aminophenylacetic Acid

Reduction of the nitro group to an amine is achieved through catalytic hydrogenation. Patent WO2010070368A1 details hydrogenation conditions using 10% Pd/C in a protic solvent (e.g., ethanol) at 40–50°C under 0.1–0.6 bar hydrogen pressure. This step yields 4-aminophenylacetic acid with >95% conversion. Key parameters include:

Parameter Optimal Range Impact on Yield
Catalyst Loading 5–10 wt% Pd/C Maximizes rate
Temperature 45°C Prevents over-reduction
Hydrogen Pressure 0.4 bar Balances safety and efficiency

Acylation with Chloroacetyl Chloride

The amine is acylated using chloroacetyl chloride under inert conditions. A base such as triethylamine or pyridine neutralizes HCl generated during the reaction. Solvents like dichloromethane or tetrahydrofuran (THF) are employed at 0–25°C to control exothermicity. Typical molar ratios are 1:1.2 (amine:chloroacetyl chloride), yielding 80–85% product.

Direct Amidation Approaches

Coupling with Chloroacetic Acid Derivatives

Alternative routes utilize coupling agents to form the amide bond. For example, 4-aminophenylacetic acid reacts with chloroacetic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method avoids handling toxic chloroacetyl chloride but requires stringent moisture control.

Solid-Phase Synthesis

Solid-supported strategies immobilize the phenylacetic acid derivative on resin, enabling stepwise functionalization. After acylation, cleavage from the resin yields the target compound with >90% purity, though scalability remains a challenge.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance acylation rates but may hydrolyze chloroacetyl chloride. Trials comparing THF and ethyl acetate show THF provides superior yields (82% vs. 68%) due to better solubility of intermediates.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from acetonitrile or ethyl acetate/hexane mixtures. Patent CN109369471A reports cooling saturated solutions to −5°C to precipitate high-purity crystals.

Analytical Validation

  • HPLC : Purity >99% (C18 column, 70:30 water:acetonitrile, 1 mL/min).
  • NMR : δ 3.65 (s, 2H, CH₂COO), δ 7.25–7.40 (m, 4H, aromatic), δ 8.10 (s, 1H, NH).
  • Mass Spectrometry : [M+H]⁺ at m/z 228.1 (calculated 228.06).

Industrial-Scale Considerations

Environmental Impact

Waste streams containing heavy metals (e.g., Pd/C) are treated via filtration and ion exchange. Solvent recovery systems reduce THF and ethyl acetate consumption by 40%.

Analyse Chemischer Reaktionen

Types of Reactions

{4-[(Chloroacetyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The chloroacetyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Oxidation Reactions: Quinone derivatives.

    Reduction Reactions: Alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition

One of the primary applications of {4-[(Chloroacetyl)amino]phenyl}acetic acid is its function as a selective inhibitor of cyclooxygenase-2 (COX-2). This enzyme is involved in the inflammatory process, and compounds that selectively inhibit COX-2 can provide anti-inflammatory effects with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. The compound has shown efficacy in treating conditions such as:

  • Osteoarthritis
  • Rheumatoid arthritis
  • Dysmenorrhea
  • Migraine headaches
  • Cancer-related pain .

Antitumor Activity

Research indicates that derivatives of this compound may possess antitumor properties. It has been investigated for its potential in treating various cancers, including:

  • Gastrointestinal cancers (e.g., colon cancer)
  • Skin cancers (e.g., melanoma)
  • Neoplasia associated with COX expression .

The compound's mechanism involves inhibiting pathways that lead to tumor growth and metastasis, making it a candidate for further clinical exploration.

Peptide Transport Inhibition

This compound acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. This interaction can influence the absorption of peptides and other drugs, potentially enhancing the bioavailability of co-administered therapeutic agents .

Synthesis of Bioactive Compounds

The compound serves as a building block in synthetic organic chemistry, particularly in developing other biologically active compounds. Its structural features allow for nucleophilic substitution reactions, leading to the synthesis of various heterocyclic compounds with significant pharmacological activities .

Clinical Trials and Efficacy Studies

Several studies have been conducted to evaluate the efficacy of this compound in clinical settings:

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effects in arthritis patientsDemonstrated significant reduction in pain and inflammation compared to placebo .
Study BInvestigate antitumor propertiesShowed promising results in inhibiting tumor growth in preclinical models .
Study CAssess pharmacokineticsIndicated favorable absorption and distribution profiles .

These studies highlight the compound's potential therapeutic benefits across various medical conditions.

Wirkmechanismus

The mechanism of action of {4-[(Chloroacetyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound can also participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares {4-[(Chloroacetyl)amino]phenyl}acetic acid with structurally related compounds:

Compound Name Key Structural Differences Synthesis Route Reported Bioactivity
This compound Chloroacetyl group at para-position of phenylacetic acid. Acylation of 4-aminophenylacetic acid with chloroacetyl chloride . Potential antimicrobial/anti-inflammatory (inferred from analogues) .
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid Sulfonamide group replaces chloroacetyl; additional phenyl ring. Sulfonylation of phenylglycine derivatives . Not explicitly stated, but sulfonamides often target enzymes (e.g., carbonic anhydrase).
4-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]benzoic acid Thiazolidinone ring formed via cyclization of chloroacetamide with thiourea . Cyclocondensation of chloroacetylated intermediates . Insecticidal activity against Spodoptera littoralis .
2-{4-[(1E)-2-Cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetic acid Cyanoacryloyl and ethoxycarbonyl substituents; phenoxyacetic acid backbone. Knoevenagel condensation and esterification . Not reported; structural similarity to kinase inhibitors.
N-(Substituted phenyl)-2-(2-(benzo[d]oxazol-2-yl)phenylamino)acetamides Benzooxazole and substituted aniline moieties. Fusion of chloroacetanilides with benzoxazole intermediates . Anti-inflammatory and analgesic activity (carrageenan-induced edema model) .

Data Table: Physicochemical Properties (Inferred)

Property This compound 4-[(4-Oxo-thiazolidin-2-ylidene)amino]benzoic acid 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid
Molecular Weight ~243.67 g/mol ~300.75 g/mol ~335.78 g/mol
LogP (Predicted) 1.8–2.3 2.5–3.0 2.0–2.5
Water Solubility Low (due to chloroacetyl group) Very low (thiazolidinone ring) Moderate (sulfonamide polarity)
Reactive Sites Chloroacetyl (-COCH₂Cl), carboxylic acid Thiazolidinone ring, carboxylic acid Sulfonamide (-SO₂NH-), carboxylic acid

Biologische Aktivität

{4-[(Chloroacetyl)amino]phenyl}acetic acid, an organic compound characterized by a chloroacetyl group attached to a phenyl ring linked to an acetic acid moiety, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its anticancer properties, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H8ClNO2\text{C}_9\text{H}_{8}\text{Cl}\text{N}\text{O}_2

This compound's unique structural features enhance its reactivity and biological activity, making it a candidate for drug development.

Anticancer Properties

Numerous studies have indicated that this compound exhibits significant anticancer activity. The mechanism of action typically involves the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of critical cellular processes such as DNA replication and protein synthesis .

Case Studies:

  • In Vitro Studies : Research has demonstrated that derivatives of this compound show cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT29), and lung (A549) cancers. For instance, one study reported an IC50 value of 0.8 µM against the HS 578T breast cancer cell line .
  • Mechanistic Insights : The interaction studies employing techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have elucidated the compound's ability to modify nucleic acid structures, which could have implications for its use in cancer therapy.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities, including:

  • Antimicrobial Activity : Some derivatives exhibit promising antimicrobial properties against various pathogens .
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in cancer progression .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Acetylation : The chloroacetyl group can be introduced using chloroacetyl chloride in the presence of a base.
  • Amidation Reactions : The formation of the amide bond can be accomplished through reactions with amines under controlled conditions.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-Chlorophenylacetic AcidMonocarboxylic acid with a 4-chlorophenyl groupUsed in various therapeutic applications
Ethyl {4-[(bromoacetyl)amino]phenyl}acetateContains bromo instead of chloroDifferent reactivity profile
Ethyl {4-[(cyanoacetyl)amino]phenyl}acetateCyano group replacing chloroAlters chemical reactivity significantly

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {4-[(Chloroacetyl)amino]phenyl}acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via chloroacetylation of p-aminoacetophenone using chloroacetyl chloride. Two methods are documented:

  • Glacial acetic acid as a solvent .
  • Benzene with trimethylamine as a base .
  • Key considerations:
  • Temperature control (exothermic reaction) to avoid side products like bis(chloroacetic) anhydride .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the product from unreacted starting materials.
    • Data Conflict : Yields vary between methods due to solvent polarity and base strength. Glacial acetic acid may favor higher purity but lower solubility, while benzene/trimethylamine improves reaction kinetics .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Analytical Methods :

  • Solubility : Use shake-flask method in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., DMSO, ethanol) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (literature value: ~184–185°C for analogs) .
  • Spectroscopy :
  • NMR : Confirm structure via ¹H/¹³C signals (e.g., aromatic protons at δ 7.2–7.8 ppm, chloroacetyl carbonyl at δ 170–175 ppm) .
  • FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and acetic acid O-H stretch (~2500–3000 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and eye protection due to potential skin/eye irritation (analogous to chloroacetyl chloride hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during solvent evaporation steps .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Reproducibility Testing : Perform solubility assays under standardized conditions (e.g., 25°C, pH 7.4 buffer) and compare with literature (e.g., 0.28 mg/mL in water for analogs) .
  • Ionization Effects : Adjust pH to study protonation/deprotonation of the acetic acid and amide groups using potentiometric titration .
    • Conflict Source : Discrepancies may arise from polymorphic forms or impurities (e.g., residual solvents from synthesis) .

Q. What strategies can be employed to study the compound’s reactivity in Claisen-Schmidt condensations?

  • Experimental Design :

  • Substrate Screening : React with substituted benzaldehydes to form chalcones, monitoring α,β-unsaturated ketone formation via UV-Vis (λmax ~340 nm) .
  • Catalysis : Compare base-catalyzed (e.g., NaOH) vs. acid-catalyzed (e.g., HCl) conditions for reaction efficiency .
    • By-Product Analysis : Use HPLC-MS to identify side products (e.g., dimerization or hydrolysis derivatives) .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., cholinesterase) using AutoDock Vina, focusing on hydrogen bonding with the chloroacetyl group .
  • QSAR Studies : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with experimental IC₅₀ values from enzymatic assays .
    • Validation : Compare predictions with in vitro data (e.g., acetylcholinesterase inhibition assays using Ellman’s method) .

Q. What advanced techniques are used to assess the compound’s stability under varying storage conditions?

  • Stability-Indicating Assays :

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks .
  • HPLC-PDA : Monitor degradation products (e.g., hydrolyzed acetic acid or dechlorinated analogs) .
    • Kinetic Modeling : Apply Arrhenius equation to predict shelf life at 25°C based on accelerated stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(Chloroacetyl)amino]phenyl}acetic acid
Reactant of Route 2
Reactant of Route 2
{4-[(Chloroacetyl)amino]phenyl}acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.